Methyl 11-hydroxyundeca-6,9-diynoate

Description

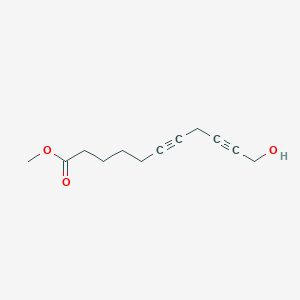

Methyl 11-hydroxyundeca-6,9-diynoate is a methyl ester characterized by a hydroxyl group at the 11th carbon and conjugated triple bonds at the 6th and 9th positions of its undecanoyl backbone. This unique structure confers distinct physicochemical properties, including enhanced rigidity due to the diyne system and polar interactions via the hydroxyl group.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 11-hydroxyundeca-6,9-diynoate |

InChI |

InChI=1S/C12H16O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,4-6,8,10-11H2,1H3 |

InChI Key |

LQGCSXCOJZGNGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC#CCC#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-hydroxyundeca-6,9-diynoate typically involves the following steps:

Starting Materials: The synthesis begins with hept-6-ynyl acetate and 4-chloro-but-2-yn-1-ol.

Reaction Conditions: These starting materials are dissolved in dry dimethylformamide (DMF) and reacted with sodium iodide, copper iodide, and potassium carbonate at 30°C.

Intermediate Formation: The reaction proceeds through the formation of intermediates, which are then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyundeca-6,9-diynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The triple bonds can be reduced to double or single bonds.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of 11-oxo-undeca-6,9-diynoic acid methyl ester.

Reduction: Formation of 11-hydroxyundeca-6,9-dienoic acid methyl ester.

Substitution: Formation of 11-bromo-undeca-6,9-diynoic acid methyl ester.

Scientific Research Applications

Methyl 11-hydroxyundeca-6,9-diynoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 11-hydroxyundeca-6,9-diynoate involves its interaction with specific molecular targets. The hydroxyl group and triple bonds in its structure allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies and Gaps

- Synthetic Routes: Limited publications detail the synthesis of this compound, though methods for analogous diyne esters often involve Sonogashira coupling .

- Biological Activity: Hydroxylated esters like methyl ricinoleate exhibit anti-inflammatory effects; similar studies on the target compound are lacking but hypothesized .

- Stability: Hydroxylated compounds may require stabilization against oxidation, as noted in betamethasone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.